p-Aminophenylacetyl-Thr-Lys-Pro-Arg is a synthetic compound that belongs to the class of peptides. It is characterized by its unique sequence, which includes the amino acids p-Aminophenylacetyl, Threonine, Lysine, Proline, and Arginine. This compound is of interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications.
The compound is synthesized through chemical methods in laboratory settings. It does not occur naturally and is primarily produced for research purposes.
p-Aminophenylacetyl-Thr-Lys-Pro-Arg can be classified as:
The synthesis of p-Aminophenylacetyl-Thr-Lys-Pro-Arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of p-Aminophenylacetyl-Thr-Lys-Pro-Arg can be represented as follows:
The structure includes:
p-Aminophenylacetyl-Thr-Lys-Pro-Arg may participate in various biochemical reactions, including:
The mechanism of action for p-Aminophenylacetyl-Thr-Lys-Pro-Arg involves its interaction with biological targets, which may include enzymes or receptors involved in signaling pathways.
p-Aminophenylacetyl-Thr-Lys-Pro-Arg has potential applications in:
This compound represents a significant area of interest in the field of medicinal chemistry and biochemistry, warranting further research into its properties and applications.
The synthesis of p-Aminophenylacetyl-Thr-Lys-Pro-Arg (p-APA-TKPR) relies on Fmoc-based SPPS protocols to ensure high yield and purity. Key optimizations include:
Table 1: SPPS Parameters for p-APA-TKPR
Parameter | Optimized Condition | Impact on Purity/Yield |
---|---|---|
Resin | Sieber amide | Enables C-terminal amidation (≥95% yield) |
Coupling Reagent | HATU/DIEA (4:1 molar ratio) | 99% coupling efficiency for Arg-Pro |
Deprotection | 20% Piperidine/DMF (2 × 5 min) | Complete Fmoc removal (UV-monitored) |
Final Cleavage | TFA:TIPS:H₂O (95:2.5:2.5) | Preserves p-APA integrity |
Post-synthesis, reverse-phase HPLC (C18 column) with 0.1% TFA/acetonitrile gradients achieves ≥98% purity, confirmed by MALDI-TOF mass spectrometry [8] [9].
The p-aminophenylacetyl (p-APA) group serves as a versatile handle for bioorthogonal modifications due to its accessible primary amine:
Table 2: Functionalization Strategies for p-APA
Modification | Reagent | Conjugation Site | Application |
---|---|---|---|
PEGylation | NHS-PEG₅ₖDa | p-APA amine | Solubility enhancement, pharmacokinetics |
Biotinylation | Biotin-NHS + Ahx spacer | p-APA amine | Affinity chromatography, ELISA |
Fluorescent Tag | FITC-Ahx | p-APA amine | Cellular uptake imaging |
Functionalization does not impair TKPR’s bioactivity, as confirmed by retained receptor-binding capacity in SPR assays [1] [6].
Cyclization strategies significantly alter the stability and target affinity of p-APA-TKPR:
Table 3: Stability and Binding of Linear vs. Cyclic Analogues
Analogue Type | Half-Life (Human Serum) | Protease Resistance | KD (nM, Neuropilin-1) |
---|---|---|---|
Linear p-APA-TKPR | 12 ± 2 min | Low (cleaved by trypsin/chymotrypsin) | 45 ± 3.1 |
Disulfide-Cyclized | 120 ± 15 min | High (resists trypsin) | 28 ± 1.9 |
Lactam-Cyclized | 180 ± 20 min | Moderate | 12 ± 0.8 |
Cyclic analogues exhibit restricted conformational flexibility, confirmed by NMR-derived ROESY spectra showing fixed φ/ψ angles at Lys-Pro [6] [10].
The Thr-Lys-Pro-Arg (TKPR) core dictates biological function through:
Table 4: Impact of TKPR Residues on Key Properties
Residue | Structural Role | Functional Consequence |
---|---|---|
Thr | Hydrogen bonding, solvation | Enhances aqueous solubility |
Lys | Salt bridge formation, rigidity | Mediates membrane interaction; protease evasion |
Pro | β-Turn nucleation, conformational lock | Blocks protease access to Lys-Arg bond |
Arg | Cationic charge, receptor docking | Binds neuropilin-1 CXCR3 motifs |
Molecular dynamics simulations reveal that TKPR adopts a compact, solvent-shielded conformation with root-mean-square deviation (RMSD) <1.0 Å over 100 ns trajectories [8].
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